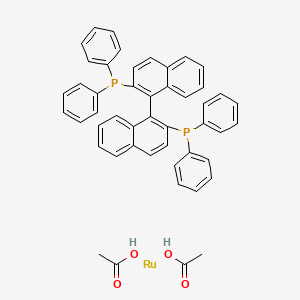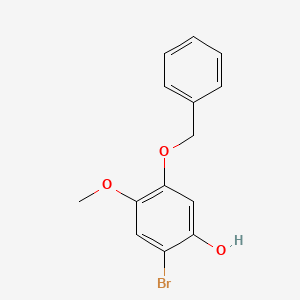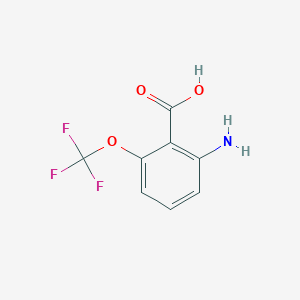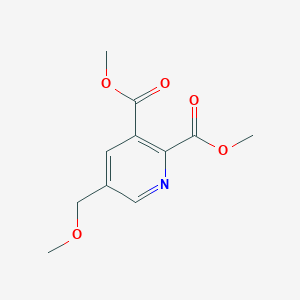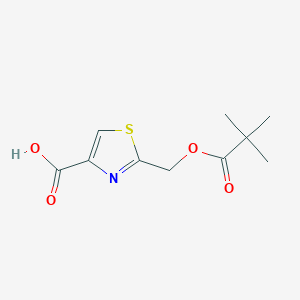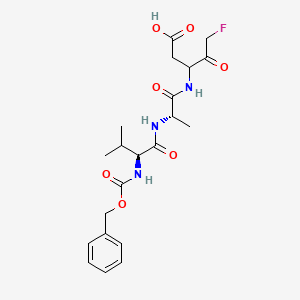
2-Methyl-3-(4-methylphenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-3-(4-methylphenyl)-1-propene” is also known as "2-Propenal, 2-methyl-3-phenyl-" . It has a molecular formula of C10H10O and a molecular weight of 146.1858 .
Synthesis Analysis
The synthesis of compounds similar to “2-Methyl-3-(4-methylphenyl)-1-propene” has been reported in the literature. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(4-methylphenyl)-1-propene” can be analyzed based on its molecular formula C10H10O . The structure can also be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-(4-methylphenyl)-1-propene” include a molecular weight of 146.1858 . The boiling point at reduced pressure is 421.7 K at 0.036 bar . The enthalpy of vaporization varies with temperature, ranging from 59.3 kJ/mol at 400 K to 47.7 kJ/mol at 560 K .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Computational Studies
- X-ray Structures and Computational Studies: Research on cathinones, including compounds with the 4-methylphenyl group, reveals insights into their structural characterization using techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction. Computational studies such as DFT and TDDFT methods provide understanding on bond lengths, angles, and electronic spectra (Nycz et al., 2011).
Synthesis and Chemical Reactions
- Synthesis of Benzofulvene Derivatives: The synthesis of benzofulvene derivatives related to ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate demonstrates how substituents modulate the properties of polymers, affecting their polymerization, molecular weight, and structure (Cappelli et al., 2007).
Material Science and Polymer Chemistry
- Synthesis and Photoisomerization of Poly(1-methylpropargyl ester)s: Research into optically active 1-methylpropargyl esters bearing azobenzene groups highlights the synthesis of polymers that demonstrate significant changes in helical conformation upon UV irradiation, indicating potential applications in smart materials and molecular switches (Qu et al., 2009).
Catalysis and Polymerization
- Titanocene and Hafnocene Complexes in Polymerization: Studies on titanocene and hafnocene complexes for the polymerization of propene reveal their efficacy in producing isotactic polypropylene, indicating their importance in industrial polymer synthesis (Machat et al., 2017).
Organic Synthesis
- Reactions of Chalcone Derivatives: Investigations into chalcone derivatives and their antibacterial and antifungal activities suggest the potential of these compounds in developing novel antimicrobial agents, showcasing the importance of organic synthesis in pharmaceutical research (Patel & Patel, 2017).
Eigenschaften
IUPAC Name |
1-methyl-4-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCRXFKQKJPXTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456073 |
Source


|
| Record name | 2-methyl-3-(4-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylphenyl)-1-propene | |
CAS RN |
40296-92-2 |
Source


|
| Record name | 2-methyl-3-(4-methylphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

